molecular formula C6H5ClFNO B1472556 2-Chloro-3-fluoro-4-methoxypyridine CAS No. 1184172-10-8

2-Chloro-3-fluoro-4-methoxypyridine

Cat. No.: B1472556
CAS No.: 1184172-10-8
M. Wt: 161.56 g/mol
InChI Key: XRZFYEWVWSZOON-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methoxypyridine (CAS 1184172-10-8) is a high-purity, fluorinated pyridine building block of strategic importance in chemical research and development. With the molecular formula C 6 H 5 ClFNO and an average mass of 161.560 Da, this compound serves as a versatile synthetic intermediate for discovering novel active molecules. [1] [2] The unique reactivity of its pyridine ring, which features chlorine, fluorine, and methoxy substituents at the 2, 3, and 4 positions, allows for precise chemical transformations. This makes it an invaluable scaffold in medicinal chemistry for constructing drug candidates, particularly for targeting complex neurological disorders. Furthermore, its application extends to the agrochemical sector, where it is used in the synthesis of advanced herbicides and fungicides to enhance crop protection and yield. [3] [6] Handling and Storage: This compound should be stored in an inert atmosphere at 2-8°C. [4] It may cause skin and serious eye irritation. Precautions include wearing protective gloves, protective clothing, and eye protection. [4] Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFYEWVWSZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-10-8
Record name 2-chloro-3-fluoro-4-methoxypyridine
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Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Fluoro 4 Methoxypyridine

Nucleophilic Reactivity of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, allowing for the introduction of a wide array of functional groups. In 2-chloro-3-fluoro-4-methoxypyridine, the presence of two different halogen atoms at positions C2 and C3, along with an electron-donating methoxy (B1213986) group at C4, leads to a complex reactivity profile.

In nucleophilic aromatic substitution reactions of halopyridines, the nature of the halogen atom significantly influences the reaction rate. Generally, the reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. nih.govyoutube.com

Studies on the relative reactivity of 2-fluoro- and 2-chloropyridines have demonstrated this principle. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine (B119429). nih.gov This substantial difference in reactivity suggests that in this compound, nucleophilic attack would preferentially occur at the C2 position, leading to the displacement of the chlorine atom. However, the presence of the adjacent fluorine at C3 and the methoxy group at C4 can modulate this inherent reactivity. The fluorine atom at C3, being strongly electron-withdrawing, will further activate the C2 position towards nucleophilic attack.

Leaving GroupRelative Rate of Substitution with NaOEt
2-Fluoropyridine320
2-Chloropyridine1

This table illustrates the significantly higher reactivity of a fluorine leaving group compared to a chlorine leaving group in a typical SNAr reaction on a pyridine ring.

The methoxy group at the C4 position plays a dual role in influencing the nucleophilic reactivity of this compound. Through its electron-donating resonance effect, the methoxy group can destabilize the Meisenheimer complex, the intermediate formed during nucleophilic attack, thereby deactivating the ring towards SNAr reactions. However, its inductive effect, which is electron-withdrawing, can have a competing influence.

Electrophilic and Radical Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electronegative halogen atoms, generally makes this compound a poor substrate for classical electrophilic aromatic substitution (SEAr). libretexts.org Electrophilic attack on the pyridine ring requires harsh conditions and often results in low yields. The nitrogen atom is the most likely site of initial electrophilic attack, forming a pyridinium (B92312) salt, which further deactivates the ring towards substitution.

However, the field of radical chemistry offers alternative pathways for the functionalization of such electron-poor heterocycles. nih.govacs.orgacs.org Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated pyridine, typically favor functionalization at the C2 and C4 positions. nih.gov In the case of this compound, protonation would occur on the nitrogen atom, and subsequent radical attack would likely be directed to the available C6 or C5 positions, although the steric and electronic influence of the existing substituents would need to be considered. Photochemical methods have also emerged as powerful tools for the radical functionalization of pyridines, often proceeding under milder conditions and offering different regioselectivity profiles compared to classical Minisci reactions. nih.govacs.org

Formation and Reactivity of Pyridyne Intermediates

The generation of pyridyne intermediates from dihalopyridines is a well-established method for the synthesis of highly substituted pyridines. wikipedia.org These reactive intermediates can be formed through the treatment of a dihalopyridine with a strong base, such as an organolithium reagent or sodium amide. wikipedia.org In the case of this compound, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a 2,3-pyridyne intermediate via elimination of HCl or HF.

The regioselectivity of the elimination would depend on the relative acidities of the protons at C5 and the stability of the resulting organometallic intermediate. Once formed, the 2,3-pyridyne can undergo various reactions, such as cycloadditions or nucleophilic additions. The addition of a nucleophile to the pyridyne would result in the formation of a mixture of 2- and 3-substituted pyridines, with the regiochemical outcome influenced by the electronic and steric effects of the substituents on the pyridyne ring. The 4-methoxy group would be expected to exert a significant directing effect on the incoming nucleophile.

Advanced Spectroscopic and Structural Elucidation Techniques in Pyridine Chemistry

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-Chloro-3-fluoro-4-methoxypyridine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton NMR (¹H NMR) spectroscopy reveals information about the hydrogen atoms within the molecule. In this compound, the spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The coupling between adjacent non-equivalent protons and between protons and the fluorine atom (J-coupling) would result in characteristic splitting patterns, aiding in the assignment of each signal to a specific proton. The methoxy group would typically appear as a singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyridine HVariesDoublet or Doublet of Doublets
Methoxy (CH₃)~3.9 - 4.1Singlet

Note: The actual chemical shifts and coupling constants would need to be determined from the experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each of the six carbon atoms in the pyridine ring and the one carbon atom of the methoxy group. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bearing the chlorine atom would be shifted downfield, as would the carbon attached to the fluorine, which would also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom bonded to the methoxy group would also be significantly downfield.

Carbon Expected Chemical Shift (δ, ppm)
C-Cl~145 - 155
C-F~150 - 160 (with large ¹JCF)
C-OCH₃~155 - 165
Other Pyridine C~100 - 140
Methoxy (CH₃)~55 - 60

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at position 3. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of specific chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected vibrations include C-H stretching from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-O stretching of the methyoxy group. Additionally, specific stretching vibrations for the C-Cl and C-F bonds would be present in the fingerprint region of the spectrum.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch~3000 - 3100
Aliphatic C-H Stretch (CH₃)~2850 - 3000
C=C and C=N Stretch (Pyridine Ring)~1400 - 1600
C-O Stretch (Methoxy)~1000 - 1300
C-F Stretch~1000 - 1400
C-Cl Stretch~600 - 800

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of chlorine, an isotopic pattern of [M]⁺ and [M+2]⁺ with a characteristic intensity ratio of approximately 3:1 would be observed. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Predicted mass spectrometry data for adducts of this compound include an [M+H]⁺ ion with a mass-to-charge ratio (m/z) of 162.01164 and an [M+Na]⁺ ion with an m/z of 183.99358. uni.lu

Computational Chemistry and Theoretical Insights into 2 Chloro 3 Fluoro 4 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of substituted pyridines. nih.gov For 2-Chloro-3-fluoro-4-methoxypyridine, DFT calculations, typically using basis sets like 6-311++G(d,p), would be performed to optimize the molecular geometry and compute various electronic properties. nih.govprensipjournals.com

The analysis would involve examining the distribution of electrons within the molecule. Key aspects include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. nih.govdergipark.org.tr

Electron Density Distribution: Mapping the total electron density surface helps identify the molecule's size and shape. Furthermore, analyzing the Molecular Electrostatic Potential (MESP) mapped onto this surface reveals regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Prediction of Molecular Reactivity and Reaction Pathways

The electronic structure data derived from quantum chemical calculations directly informs predictions about molecular reactivity. The regions of the molecule most likely to participate in a chemical reaction can be identified using reactivity descriptors, which are often calculated using DFT. prensipjournals.comdergipark.org.tr

Frontier Molecular Orbitals (FMOs): The locations of the HOMO and LUMO densities indicate the primary sites for electrophilic and nucleophilic attack, respectively. For a substituted pyridine (B92270), the nitrogen atom and the electron-rich positions on the ring are often key sites of interaction. nih.gov

Molecular Electrostatic Potential (MESP): The MESP provides a visual guide to intermolecular interactions. Negative potential regions (typically around the nitrogen, fluorine, and oxygen atoms) are attractive to electrophiles, while positive regions are susceptible to nucleophiles. nih.gov

Predicting reaction pathways involves mapping the potential energy surface for a proposed reaction, locating transition states, and calculating activation barriers. This allows chemists to determine the most favorable reaction mechanisms, for instance, in nucleophilic aromatic substitution reactions, which are common for chloropyridines.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms (conformation) and how molecules interact with each other are critical to understanding a substance's macroscopic properties.

Conformational Analysis: For this compound, a key conformational feature is the orientation of the methoxy (B1213986) group relative to the pyridine ring. Computational methods can determine the rotational barrier around the C4-O bond. By performing a potential energy surface scan, where the dihedral angle of the C-C-O-C bond is varied, the most stable conformer (the one with the lowest energy) can be identified. Studies on related molecules like 2-chloro-4-methyl-3-nitropyridine (B135334) have successfully used these methods to determine the preferred orientation of substituents. nih.gov

Intermolecular Interactions: The substituents on the pyridine ring—chlorine, fluorine, and methoxy—govern the types of non-covalent interactions the molecule can form. These interactions are crucial in the solid state, influencing crystal packing.

Hydrogen Bonds: Weak C–H···N, C–H···F, and C–H···O hydrogen bonds are likely to be present. scispace.com

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to crystal stability. scispace.com

Computational analysis, such as that performed on substituted 2-chloroquinoline (B121035) derivatives, can quantify the strength and geometry of these interactions, revealing how they direct the assembly of molecules in a crystal lattice. uni.lu

Theoretical Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that encode chemical information and transform it into a format suitable for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. dergipark.org.trresearchgate.net These descriptors can be calculated from the molecular structure and are categorized based on their dimensionality (0D, 1D, 2D, 3D).

For this compound, various theoretical descriptors can be computed. Public databases like PubChem provide predicted values for some of these.

Table 1: Selected Predicted Molecular Descriptors for this compound

Descriptor Type Descriptor Name Predicted Value Significance
Physicochemical XlogP 1.9 Predicts lipophilicity and membrane permeability.
Topological Molecular Formula C₆H₅ClFNO Basic count of atoms.

| Topological | Monoisotopic Mass | 161.00436 Da | Precise mass used in mass spectrometry. |

Other significant descriptors that would be calculated in a detailed computational study include:

Quantum-Chemical Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges. scispace.com

Geometrical (3D) Descriptors: Molecular surface area and volume.

These descriptors are significant because they form the basis for building mathematical models that correlate a molecule's structure with its biological activity or physical properties.

In Silico Approaches to Structure-Property Relationships

In silico models, particularly QSAR and QSPR, establish mathematical relationships between the structures of molecules, represented by their theoretical descriptors, and their observed properties. researchgate.net The goal is to predict the properties of new or untested compounds, thereby saving time and resources.

The process for building a QSAR/QSPR model for a class of compounds including this compound would involve:

Data Set Compilation: Assembling a group of related molecules with known experimental data for a specific property (e.g., biological activity).

Descriptor Calculation: Calculating a wide range of theoretical molecular descriptors for each molecule in the set.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to select the most relevant descriptors and create a mathematical equation that links them to the property.

Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure it is robust and reliable.

For example, a QSAR model could be developed to predict the herbicidal activity of substituted pyridines. Descriptors like XlogP, dipole moment, and HOMO energy for this compound would serve as inputs to this model, allowing for a prediction of its activity without synthesizing and testing it.

Applications of 2 Chloro 3 Fluoro 4 Methoxypyridine in Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Chloro-3-fluoro-4-methoxypyridine is recognized for its utility as a versatile building block in the construction of intricate molecular architectures. chemimpex.com The presence of multiple reactive sites on the pyridine (B92270) ring, including the chloro, fluoro, and methoxy (B1213986) groups, allows for a diverse range of chemical transformations. This makes it an essential component in the toolbox of synthetic chemists aiming to create novel compounds with specific functionalities. chemimpex.comamericanelements.com

The reactivity of the halogen substituents is a key feature that chemists exploit. The chlorine and fluorine atoms can undergo various nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups. chemimpex.com This adaptability is crucial for the systematic development of new molecules with desired properties.

PropertyDescription
Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
Key Functional Groups Chloro, Fluoro, Methoxy, Pyridine
Primary Use Synthetic Building Block

Synthetic Intermediates in Pharmaceutical Development

The application of this compound as a synthetic intermediate is particularly prominent in the pharmaceutical industry. chemimpex.com Its structural motifs are found in various compounds being investigated for therapeutic purposes.

Exploration in Neurological Disorder Therapeutics

Research has highlighted the use of this compound in the development of agents targeting neurological disorders. chemimpex.com The unique electronic properties conferred by the halogen and methoxy groups can influence the binding affinity and selectivity of a molecule for specific biological targets within the central nervous system. For instance, derivatives of fluorinated pyridines have been investigated for their potential in treating conditions like migraine. nih.gov

Strategies for Biologically Active Molecule Construction

The strategic use of this compound is central to the construction of a variety of biologically active molecules. chemimpex.com Its ability to participate in diverse chemical reactions makes it an important precursor for creating novel drug candidates. chemimpex.com For example, similar pyridine-based structures have been incorporated into compounds designed as inhibitors of bacterial enzymes and as potential anti-cancer and anti-HIV agents. acs.orgnih.gov The synthesis of these complex molecules often involves multi-step processes where the pyridine core, derived from intermediates like this compound, is a key component. rsc.orgnih.gov

Precursors for Agrochemical Development

In addition to its role in pharmaceuticals, this compound serves as a valuable precursor in the agrochemical sector. chemimpex.com The development of new and effective crop protection agents is a critical area of research where this compound finds application. chemimpex.com

Herbicides and Fungicides

The synthesis of modern herbicides and fungicides often relies on pyridine-based intermediates. chemimpex.comagropages.com The incorporation of fluorine and chlorine atoms into the molecular structure can enhance the efficacy and selectivity of these agrochemicals. nih.govsemanticscholar.org Pyridine derivatives are known to be key components in a number of successful agrochemical products. agropages.com For instance, compounds with similar structural features have been developed to control unwanted fungal growth on plants. google.com

Crop Protection Agents

The broader category of crop protection agents also benefits from the use of this compound as a starting material. chemimpex.comchemimpex.com Its versatility allows for the creation of a range of molecules designed to protect crops from various threats, thereby improving agricultural yields. chemimpex.com The development of fourth-generation pesticides, which are characterized by high efficiency and low toxicity, often involves the use of fluorinated pyridine intermediates. agropages.com

Utility in Material Science Applications

The incorporation of highly functionalized heterocyclic compounds into materials can impart novel and desirable properties. The specific combination of substituents in this compound makes it a promising candidate for the development of specialized polymers and advanced coatings. The presence of both chloro and fluoro groups is known to enhance thermal stability and chemical resistance in materials. mdpi.com

Specialized Polymers

This compound can be envisioned as a valuable monomer or a modifying agent in the synthesis of specialized polymers. The reactivity of the chloro and fluoro substituents, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), allows for the incorporation of the pyridine moiety into polymer backbones or as a pendant group. mdpi.comnih.gov This can lead to polymers with tailored properties.

For instance, polycondensation reactions with difunctional nucleophiles, such as bisphenols or diamines, could potentially yield aromatic polyethers or polyamines. The general scheme for such a polymerization would involve the displacement of the chloro or fluoro group by the nucleophilic centers of the co-monomer. The choice of the displaced halogen can often be controlled by the reaction conditions.

The resulting polymers could exhibit enhanced thermal stability, improved resistance to chemical degradation, and specific optical or electronic properties attributable to the fluorinated pyridine unit. The methoxy group could further influence the polymer's solubility and processing characteristics.

Table 1: Hypothetical Properties of Polymers Derived from this compound

Polymer TypePotential Co-monomerExpected PropertiesPotential Applications
PolyaryletherBisphenol AHigh thermal stability, chemical resistance, specific refractive indexHigh-performance films, engineering plastics
PolyamideHexamethylenediamineImproved thermal stability compared to aliphatic polyamides, altered dye uptakeSpecialty fibers, heat-resistant textiles
Poly(ether sulfone)Bis(4-hydroxyphenyl) sulfoneExcellent thermal and oxidative stability, good mechanical propertiesMembranes for gas separation, advanced composites

This table presents hypothetical data based on the known properties of similar fluorinated and pyridine-containing polymers.

Advanced Coatings

The unique substitution pattern of this compound also suggests its potential use in the formulation of advanced coatings. Fluorinated compounds are well-known for their ability to impart hydrophobicity and oleophobicity to surfaces, leading to anti-fouling and easy-to-clean properties. nih.gov

Incorporation of this compound into a coating formulation, either as a reactive additive that can be covalently bonded to the coating matrix or as a component of the primary resin, could lead to surfaces with low surface energy. The presence of the pyridine ring might also contribute to improved adhesion to certain substrates and could offer a site for further functionalization, for example, to introduce biocidal properties.

Research on related fluorinated pyridines has shown their utility in creating heat-shielding materials and aerospace sealants, highlighting the potential for this class of compounds in demanding coating applications. nih.gov

Applications in Analytical Chemistry as Reagents

Substituted pyridines are widely used in analytical chemistry, for instance, as indicators, complexing agents, or derivatizing reagents. The specific functionalities of this compound suggest its potential as a specialized reagent.

The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base and coordinate to metal ions. The electronic properties of the ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methoxy group, would modulate this basicity and its affinity for different metal centers. This could be exploited for the development of new colorimetric or fluorometric reagents for metal ion detection.

Furthermore, the reactive chloro and fluoro groups could be used to "tag" other molecules of analytical interest through nucleophilic substitution reactions. This would allow for the introduction of a pyridine moiety that can be easily detected, for example, by electrochemical methods or by mass spectrometry.

Table 2: Potential Analytical Applications of this compound

ApplicationPrincipleAnalyte
Metal Ion DetectionFormation of a colored or fluorescent complexTransition metal ions
Derivatization Agent for ChromatographyReaction with functional groups (e.g., -OH, -NH2) to enhance detectabilityAlcohols, amines
Electrochemical SensingAs a redox-active label for biomoleculesDNA, proteins

This table outlines potential applications based on the known reactivity of substituted pyridines in analytical chemistry.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 Chloro 3 Fluoro 4 Methoxypyridine Derivatives

Impact of Halogen and Methoxy (B1213986) Substitutions on Reactivity and Biological Recognition

The chemical reactivity and biological recognition of pyridine (B92270) derivatives are significantly influenced by the electronic and steric nature of their substituents. In the case of 2-Chloro-3-fluoro-4-methoxypyridine, the interplay between the chloro, fluoro, and methoxy groups creates a distinct chemical environment that dictates its interaction with biological targets and its behavior in chemical reactions.

In the context of biological recognition, these substituents play a crucial role in forming specific interactions with protein targets. The halogen atoms can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. The methoxy group can act as a hydrogen bond acceptor. The combination of these features on the this compound scaffold provides a unique fingerprint for molecular recognition.

A study on fluorinated 3-hydroxypyridin-4-ones, which can be synthesized from precursors like this compound, demonstrated the synthesis of various derivatives. For instance, this compound itself was synthesized with a yield of 52%. researchgate.net This works highlights the utility of this scaffold in generating novel compounds with potential biological applications.

Compound NameSynthesis YieldReference
This compound52% researchgate.net
2-Chloro-4,5-dimethoxy-3-fluoropyridine97% researchgate.net
2-Chloro-4-ethoxy-3-fluoro-5-methoxypyridine90% researchgate.net

Table 1: Synthesis Yields of Substituted Pyridine Derivatives

Regioisomeric Effects in Substituted Pyridine Systems

The precise positioning of substituents on the pyridine ring, known as regioisomerism, has a profound impact on the molecule's properties and reactivity. In the case of this compound, the specific arrangement of the chloro, fluoro, and methoxy groups dictates the sites of further chemical modifications.

For instance, in nucleophilic aromatic substitution reactions, the incoming nucleophile will preferentially attack specific positions on the pyridine ring based on the directing effects of the existing substituents. The electron-withdrawing nature of the nitrogen atom and the halogens at positions 2 and 3 makes the C4 and C6 positions more electrophilic and thus more susceptible to nucleophilic attack. However, the presence of the methoxy group at C4 will influence the regioselectivity of such reactions.

The synthesis of various positional isomers of bromo-chloro pyridine methanol (B129727) derivatives highlights the importance of regioselectivity in achieving the desired substitution pattern. These synthetic strategies often involve selective lithiation and subsequent reaction with an electrophile to introduce functional groups at specific positions. The ability to control the regiochemistry is crucial for building complex molecules with defined three-dimensional structures for biological testing.

Rational Design and Optimization of Pyridine-Based Scaffolds

The principles of rational drug design are heavily reliant on understanding the structure-activity relationships of a given scaffold. The this compound core presents a valuable starting point for the design and optimization of new bioactive molecules. By systematically modifying the substituents on this scaffold, medicinal chemists can explore the chemical space around a biological target to enhance potency, selectivity, and pharmacokinetic properties.

The optimization process often involves creating a library of analogs where each of the substituent positions is varied. For example, the methoxy group at the 4-position could be replaced with other alkoxy groups or amines to probe for additional interactions within a protein's binding pocket. Similarly, the chlorine at the 2-position could be substituted with other groups to modulate the electronic properties and steric bulk of the molecule.

A patent for novel tetrahydropyridopyrimidine and tetrahydropyridopyridine compounds for the treatment and prevention of hepatitis B virus infection lists this compound as a chemical compound used in the synthesis of these potentially therapeutic agents. google.com This indicates the utility of this specific scaffold in the development of new drugs. The design of these compounds likely leverages the unique electronic and steric properties conferred by the chloro, fluoro, and methoxy substituents to achieve the desired biological activity.

The following table presents a hypothetical example of how the biological activity of derivatives of a this compound scaffold might be optimized, based on the general principles of medicinal chemistry.

DerivativeR1 (at C5)R2 (at C6)Biological Activity (IC50, nM)
1HH500
2-CH3H250
3H-NH2100
4-CH3-NH250

Table 2: Hypothetical SAR Data for Optimized Pyridine-Based Scaffolds

This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and allows for the refinement of lead compounds into clinical candidates.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-4-methoxypyridine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A pyridine precursor (e.g., 4-hydroxypyridine) is treated with chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., KF or Selectfluor®). Methoxylation is achieved using sodium methoxide under controlled anhydrous conditions. Optimization of reaction time and temperature (e.g., 80–120°C) is critical to minimize side products like overhalogenated derivatives .

Q. How can purification challenges be addressed for halogenated pyridine derivatives like this compound?

Continuous flow reactors are employed for large-scale synthesis to improve yield and purity. Post-synthesis purification often involves fractional distillation for volatile impurities, followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound. Advanced techniques like preparative HPLC with C18 columns may resolve structurally similar byproducts .

Q. What are the key reactions facilitated by the substituents in this compound?

  • Chloro and fluoro groups : Participate in SNAr reactions with nucleophiles (e.g., amines, alkoxides) for functionalization.
  • Methoxy group : Directs electrophilic substitution (e.g., nitration) to specific ring positions.
  • Cross-coupling : Suzuki-Miyaura coupling with boronic acids, using Pd(PPh₃)₄ as a catalyst, enables biaryl synthesis for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective substitution at the chloro or fluoro position?

The electron-withdrawing nature of fluorine reduces reactivity at the 3-position. To prioritize substitution at chlorine (2-position), use polar aprotic solvents (DMF, DMSO) and mild bases (NaHCO₃) at 60–80°C. For fluorinated site reactivity, employ stronger bases (e.g., LDA) and low temperatures (−20°C). Kinetic vs. thermodynamic control must be validated via time-resolved NMR or LC-MS .

Q. How should researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from trace moisture or oxygen in reaction systems. Rigorous drying of solvents (e.g., molecular sieves) and degassing (freeze-pump-thaw cycles) improve reproducibility. Palladium catalyst selection (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligand ratios (1:1 to 1:3 Pd:ligand) significantly impact efficiency. Validate reaction progress using in situ IR spectroscopy to monitor CO stretching bands .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in humid environments. Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Stability studies (TGA/DSC) indicate decomposition above 150°C, but prolonged room-temperature storage may lead to methoxy group oxidation. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Q. Which analytical methods are most effective for characterizing this compound and its derivatives?

  • NMR : ¹⁹F NMR (δ −110 to −120 ppm) confirms fluorine substitution; ¹H NMR distinguishes methoxy (δ 3.8–4.0 ppm) and aromatic protons.
  • X-ray crystallography : Resolves regiochemical ambiguities in substitution patterns (e.g., para vs. meta isomers).
  • HRMS : Accurate mass (<5 ppm error) validates molecular formulae for novel derivatives .

Methodological Guidelines

  • Synthetic Design : Prioritize SNAr and cross-coupling routes for modular derivatization.
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm purity and structure.
  • Safety Protocols : Adopt glovebox techniques for moisture-sensitive reactions and PPE for handling halogenated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.